molecular formula C23H17ClN2O B5137765 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine

2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine

Cat. No. B5137765
M. Wt: 372.8 g/mol
InChI Key: KOWYEJOHKJENAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes. For instance, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, this compound has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine in lab experiments include its potent biological activity, ease of synthesis, and availability. However, this compound also has some limitations, such as its poor solubility in water and low bioavailability.

Future Directions

There are several future directions for the research on 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine. One of the potential areas of research is the development of more potent derivatives of this compound with improved solubility and bioavailability. Moreover, the use of this compound in combination with other chemotherapeutic agents for the treatment of cancer is also an area of potential research. Furthermore, the exploration of the mechanism of action of 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine and its interaction with cellular targets can lead to the discovery of new drug targets and therapeutic strategies.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine involves the reaction of 4-chlorophenol, 4-methylbenzaldehyde, and phenylurea in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the product is obtained by filtration and purification.

Scientific Research Applications

2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity by inhibiting the growth of cancer cells. Moreover, this compound has also been found to possess antifungal, antibacterial, and antiviral properties.

properties

IUPAC Name

2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O/c1-16-7-9-18(10-8-16)22-15-21(17-5-3-2-4-6-17)25-23(26-22)27-20-13-11-19(24)12-14-20/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWYEJOHKJENAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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